5-Benzyl-6-isopropyl-2-tosyl-8-oxa-2,5-diazaspiro[3.5]nonane 5-Benzyl-6-isopropyl-2-tosyl-8-oxa-2,5-diazaspiro[3.5]nonane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13592287
InChI: InChI=1S/C23H30N2O3S/c1-18(2)22-14-28-17-23(25(22)13-20-7-5-4-6-8-20)15-24(16-23)29(26,27)21-11-9-19(3)10-12-21/h4-12,18,22H,13-17H2,1-3H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)COCC(N3CC4=CC=CC=C4)C(C)C
Molecular Formula: C23H30N2O3S
Molecular Weight: 414.6 g/mol

5-Benzyl-6-isopropyl-2-tosyl-8-oxa-2,5-diazaspiro[3.5]nonane

CAS No.:

Cat. No.: VC13592287

Molecular Formula: C23H30N2O3S

Molecular Weight: 414.6 g/mol

* For research use only. Not for human or veterinary use.

5-Benzyl-6-isopropyl-2-tosyl-8-oxa-2,5-diazaspiro[3.5]nonane -

Specification

Molecular Formula C23H30N2O3S
Molecular Weight 414.6 g/mol
IUPAC Name 5-benzyl-2-(4-methylphenyl)sulfonyl-6-propan-2-yl-8-oxa-2,5-diazaspiro[3.5]nonane
Standard InChI InChI=1S/C23H30N2O3S/c1-18(2)22-14-28-17-23(25(22)13-20-7-5-4-6-8-20)15-24(16-23)29(26,27)21-11-9-19(3)10-12-21/h4-12,18,22H,13-17H2,1-3H3
Standard InChI Key YFNXQASEOBGQOC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)COCC(N3CC4=CC=CC=C4)C(C)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)COCC(N3CC4=CC=CC=C4)C(C)C

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name reflects its intricate substituents:

  • Benzyl group: Attached to the diaza ring, contributing aromaticity and lipophilicity.

  • Isopropyl group: Introduces steric bulk, potentially influencing conformational stability.

  • Tosyl (p-toluenesulfonyl) group: A common protecting group in organic synthesis, enhancing solubility and reactivity .

Table 1: Key Chemical Data

PropertyValueSource
Molecular FormulaC23_{23}H30_{30}N2_2O3_3S
Molecular Weight414.56 g/mol
CAS Number1556097-86-9
SMILES NotationCC1CN(C[C@]2(N1)COC2)CC3=CC=CC=C3

The spiro[3.5]nonane core imposes geometric constraints, potentially enabling selective interactions in biological systems .

Synthesis and Synthetic Routes

While detailed synthetic protocols are proprietary, patent analyses suggest multi-step strategies involving:

  • Ring Formation: Cyclization reactions to construct the spiro framework, potentially via intramolecular nucleophilic substitution or transition metal-catalyzed coupling .

  • Functionalization: Introduction of benzyl, isopropyl, and tosyl groups through alkylation or acylation reactions. For example, tosylation may occur using p-toluenesulfonyl chloride under basic conditions .

  • Purification: Chromatographic techniques (e.g., silica gel) to isolate the target compound, as indicated by patents referencing similar spirocycles .

Table 2: Hypothetical Synthetic Pathway

StepReaction TypeReagents/Conditions
1Spiro Core AssemblyCyclocondensation, Base (e.g., NaH)
2Benzyl/Isopropyl IntroductionAlkylation with R-X (X = Cl, Br)
3Tosyl ProtectionTsCl, Pyridine

Physicochemical Properties

Experimental data on solubility and stability remain limited, but computational predictions highlight:

  • LogP: ~3.3 (moderate lipophilicity, suitable for membrane permeability) .

  • Hydrogen Bonding: Four acceptors (N, O) and no donors, suggesting potential for intermolecular interactions .

  • Thermal Stability: Likely stable below 150°C, inferred from analogs with similar sulfonamide groups .

Pharmaceutical and Industrial Applications

The compound’s structural motifs align with bioactive spirocycles targeting receptors or enzymes:

  • CXCR4 Antagonism: Patents describe related diazaspiro compounds as chemokine receptor antagonists, implicating potential roles in cancer or HIV therapy .

  • Intermediate Utility: Tosyl groups often serve as protective moieties in multi-step syntheses, suggesting use in constructing complex molecules .

Future Directions

Further research should prioritize:

  • Biological Screening: Evaluation against cancer cell lines or viral replication assays.

  • Process Optimization: Scalable synthesis to support preclinical studies.

  • Crystallographic Analysis: To elucidate conformational preferences and guide structure-activity relationship (SAR) studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator